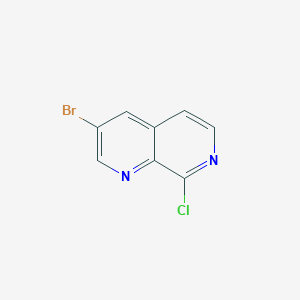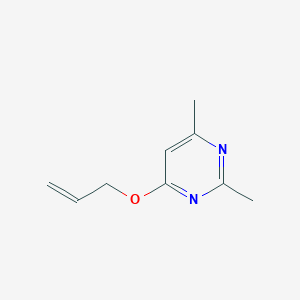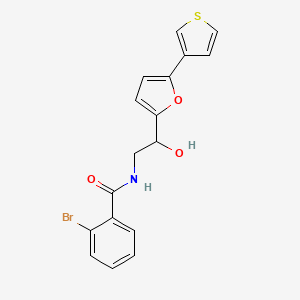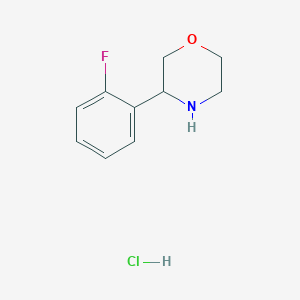
3-Bromo-8-chloro-1,7-naphthyridine
説明
3-Bromo-8-chloro-1,7-naphthyridine is a chemical compound with the CAS number 1260670-05-0 . It has a molecular weight of 243.49 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-8-chloro-1,7-naphthyridine is represented by the linear formula C8H4BrClN2 . The InChI code for this compound is 1S/C8H4BrClN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H .Physical And Chemical Properties Analysis
3-Bromo-8-chloro-1,7-naphthyridine is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用
Chemical Synthesis and Reactions
3-Bromo-8-chloro-1,7-naphthyridine has been a subject of interest in chemical synthesis and reaction studies. Research demonstrates that amination reactions involving this compound yield various amino-1,7-naphthyridines, which are pivotal in synthesizing diverse organic compounds. For instance, the compound's reaction with potassium amide in liquid ammonia leads to the formation of 3-amino and 4-amino-1,7-naphthyridine, suggesting the intermediacy of 3,4-didehydro-1,7-naphthyridine, a critical intermediate in organic synthesis (Plas, Woźniak, & Veldhuizen, 2010).
Potential Medical Applications
In the medical field, derivatives of 3-Bromo-8-chloro-1,7-naphthyridine have shown promise. For example, studies have revealed that certain N4-substituted 7-bromo-1,5-naphthyridin-4-amines, prepared from 3-bromo-8-chloro-1,5-naphthyridine, exhibit significant antimalarial activity. These compounds, such as 7-bromo-N-(4'-diethylamino-1'-methylbutyl)-1,5-naphthyridin-4-amine, have demonstrated effectiveness in curing mice infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).
Role in Antibacterial Research
Another interesting application is in the development of antibacterial agents. Naphthyridines, including derivatives of 3-Bromo-8-chloro-1,7-naphthyridine, have been explored for their potential in inhibiting efflux pumps in multiresistant Staphylococcus aureus strains. This research is significant in addressing the challenge of antibiotic resistance, a major concern in contemporary medicine (Oliveira-Tintino et al., 2020).
Application in Analytical Chemistry
3-Bromo-8-chloro-1,7-naphthyridine is also instrumental in the field of analytical chemistry. Researchers have developed new receptors based on 1,8-naphthyridine derivatives for the selective detection of fluoride and mercury ions. Such chemosensors are valuable in environmental monitoring and public health, enabling the detection of harmful substances with high sensitivity and specificity (Chahal & Sankar, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .
作用機序
Target of Action
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of biological applications . They are pharmacologically active and have been used in the treatment of several human diseases .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core leads to specific activity . For example, certain functionalized naphthyridines act as anti-HIV agents .
Biochemical Pathways
Naphthyridines are known to have a broad spectrum of biological applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3439±370 °C and a density of 1762±006 g/cm3 .
Result of Action
Given the wide range of biological applications of naphthyridines, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that alkyl halides react readily with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines , suggesting that the compound’s action may be influenced by the presence of certain chemical groups in its environment.
特性
IUPAC Name |
3-bromo-8-chloro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPVDMUXVYEYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-chloro-1,7-naphthyridine | |
CAS RN |
1260670-05-0 | |
| Record name | 3-bromo-8-chloro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate](/img/structure/B2838595.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2838596.png)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2838597.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838598.png)

![1-[1-(3,3,3-Trifluoropropylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2838602.png)

![5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838605.png)
![N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2838607.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2838610.png)



![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate](/img/structure/B2838616.png)